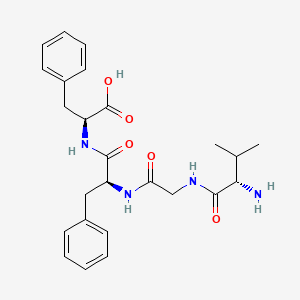
H-Val-Gly-Phe-Phe-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Val-Gly-Phe-Phe-OH is a tetrapeptide composed of the amino acids valine, glycine, phenylalanine, and phenylalanine. This compound is notable for its role in peptide self-assembly and its applications in nanomedicine. The presence of the phenylalanine residues contributes to its ability to form stable nanostructures through π-π stacking interactions .
准备方法
Synthetic Routes and Reaction Conditions
H-Val-Gly-Phe-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly used. The synthesis proceeds as follows:
Coupling: The first amino acid (valine) is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (glycine) is added using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for phenylalanine and phenylalanine.
Industrial Production Methods
Industrial production of this compound can involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically modified organisms, followed by purification .
化学反应分析
Types of Reactions
H-Val-Gly-Phe-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of quinones from phenylalanine.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of amides or esters.
科学研究应用
H-Val-Gly-Phe-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide self-assembly and nanostructure formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for drug delivery systems and as a component of biomaterials for tissue engineering.
Industry: Utilized in the development of hydrogels and nanomaterials for various applications
作用机制
The mechanism of action of H-Val-Gly-Phe-Phe-OH involves its ability to self-assemble into nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable nanostructures that can encapsulate and deliver therapeutic agents. The phenylalanine residues play a crucial role in the self-assembly process .
相似化合物的比较
Similar Compounds
H-Leu-Gly-Phe-Phe-OH: Similar structure but with leucine instead of valine.
H-Val-Gly-Phe-Leu-OH: Similar structure but with leucine instead of the second phenylalanine.
H-Phe-Phe-OH: A shorter peptide with only two phenylalanine residues.
Uniqueness
H-Val-Gly-Phe-Phe-OH is unique due to its specific sequence that promotes self-assembly into nanostructures. The presence of two phenylalanine residues enhances its ability to form stable π-π stacking interactions, making it particularly effective for applications in nanomedicine .
属性
CAS 编号 |
121139-01-3 |
|---|---|
分子式 |
C25H32N4O5 |
分子量 |
468.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H32N4O5/c1-16(2)22(26)24(32)27-15-21(30)28-19(13-17-9-5-3-6-10-17)23(31)29-20(25(33)34)14-18-11-7-4-8-12-18/h3-12,16,19-20,22H,13-15,26H2,1-2H3,(H,27,32)(H,28,30)(H,29,31)(H,33,34)/t19-,20-,22-/m0/s1 |
InChI 键 |
YIECEDXLXIGTHX-ONTIZHBOSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



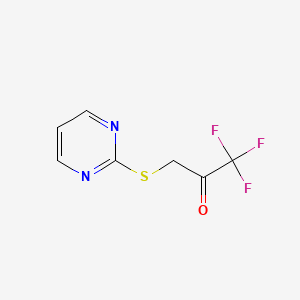
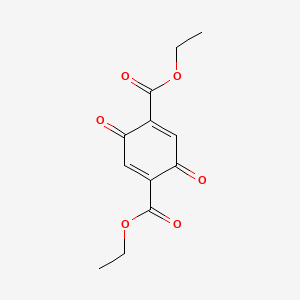
![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
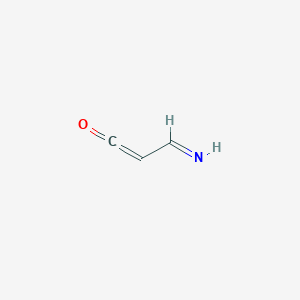


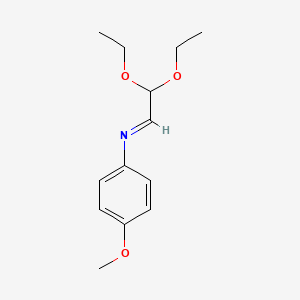

![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
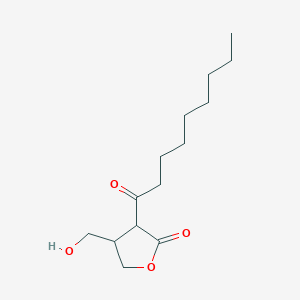
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
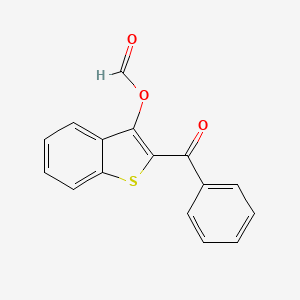
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
